molecular formula C21H20FN5O3 B2610219 (1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251614-00-2

(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Katalognummer: B2610219
CAS-Nummer: 1251614-00-2
Molekulargewicht: 409.421
InChI-Schlüssel: RSBYMLGXBJMHGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C21H20FN5O3 and its molecular weight is 409.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Novel Synthetic Approaches

A study by Chrovian et al. (2018) outlines a synthetic method for producing P2X7 antagonists, which are crucial in the development of treatments for mood disorders. This synthesis includes compounds with structural similarities to the specified chemical, highlighting advanced synthetic techniques that could be applicable for its production. The study demonstrates the relevance of such compounds in preclinical and clinical research phases, suggesting potential applications in drug development processes (Chrovian et al., 2018).

Receptor Antagonism for Therapeutic Applications

Research on spiropiperidines as potent NK2 receptor antagonists by Smith et al. (1995) presents a framework for the development of novel therapeutic agents targeting specific receptors. These compounds, through their action on NK2 receptors, provide insights into the management of conditions such as bronchoconstriction. This suggests that the chemical could have applications in designing receptor-specific drugs, offering a pathway for novel therapeutic strategies (Smith et al., 1995).

Crystal Structure and DFT Studies

Investigations into the crystal structure and DFT studies of related compounds, as reported by Huang et al. (2021), provide a foundation for understanding the electronic and structural properties of novel chemicals. These studies are crucial for predicting reactivity, stability, and interaction with biological targets, making them highly relevant for the development of drugs and materials based on the specified chemical structure (Huang et al., 2021).

Antimicrobial and Anticonvulsant Activities

The synthesis and antimicrobial activity of pyrazoline derivatives, as explored by Kumar et al. (2012), highlight the potential of structurally similar compounds in combating microbial infections. Additionally, Malik and Khan (2014) explored the anticonvulsant activities of triazinyl derivatives, indicating the broad therapeutic potential of chemicals with similar core structures. These studies suggest possible applications of the specified compound in developing antimicrobial and anticonvulsant agents (Kumar et al., 2012); (Malik & Khan, 2014).

Eigenschaften

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(2-fluorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3/c22-16-5-1-2-6-17(16)27-19(15-4-3-9-23-14-15)18(24-25-27)20(28)26-10-7-21(8-11-26)29-12-13-30-21/h1-6,9,14H,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBYMLGXBJMHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4F)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.